molecular formula C11H20O2 B1586211 Methyl 9-decenoate CAS No. 25601-41-6

Methyl 9-decenoate

Cat. No. B1586211
CAS RN: 25601-41-6
M. Wt: 184.27 g/mol
InChI Key: SBIGSHCJXYGFMX-UHFFFAOYSA-N
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Description

Methyl 9-decenoate is a chemical compound that belongs to the family of unsaturated fatty acid methyl esters. It is widely used in various fields, including the fragrance industry, as a flavoring agent, and as a starting material for the synthesis of other compounds. In recent years, Methyl 9-decenoate has gained significant attention in the scientific community due to its various biological activities and potential therapeutic applications.

Scientific Research Applications

Oxidation in Biodiesel Fuels

  • Biodiesel Oxidation Studies : Methyl 9-decenoate has been used to study the oxidation of biodiesel fuels. Research has focused on its combustion characteristics, particularly in diesel and homogeneous charge compression ignition engines, highlighting the influence of unsaturated esters like methyl 9-decenoate in the fuel's performance (Herbinet, Pitz, & Westbrook, 2009).

Olefin Metathesis and Synthesis

  • Efficient Olefin Metathesis : Methyl 9-decenoate is a significant product in the olefin metathesis process, especially in the transformation of oleochemicals into value-added products. Research has explored methods to increase the efficiency of this process (Nickel et al., 2012).
  • Metathesis for Renewable Monomer Feedstocks : Studies have also focused on using olefin metathesis for converting methyl oleate into commercial raw materials, including methyl 9-decenoate, for its renewable and low-cost benefits (Burdett et al., 2004).

Autoignition Characteristics in Biodiesel

  • Autoignition Studies : The autoignition properties of methyl 9-decenoate have been examined, especially its behavior in fuel/air mixtures at different temperatures and pressures. This research is crucial for understanding its role in biodiesel combustion processes (Wang, Gowdagiri, & Oehlschlaeger, 2013).

Biodiesel Surrogate Studies

  • Biodiesel Surrogate Research : Methyl 9-decenoate, among other methyl esters, has been adopted as a surrogate for biodiesel fuels in engine simulations. It helps in understanding the combustion and ignition properties of real biodiesel fuels (Li, Yang, Zhou, & Yu, 2019).

Metathesis for Production of Chemical Products

  • Production of Chemical Intermediates : It's used in the production of valuable chemical intermediates like 1-decene and methyl 9-decenoate through cross-metathesis reactions with methyl oleate (Thurier et al., 2008).

Comparative Combustion Studies

  • Comparative Combustion Analysis : Comparative studies of methyl 9-decenoate with other biodiesel components have been conducted to assess their ignition delay times and overall combustion properties (Hotard, Tekawade, & Oehlschlaeger, 2018).

properties

IUPAC Name

methyl dec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGSHCJXYGFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365139
Record name methyl 9-decenoate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-decenoate

CAS RN

25601-41-6
Record name Methyl 9-decenoate
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Record name Methyl 9-decenoate
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Record name 9-Decenoic acid, methyl ester
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Record name methyl 9-decenoate
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Record name Methyl dec-9-enoate
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Record name Methyl 9-decenoate
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Synthesis routes and methods I

Procedure details

Preferably, the cross metathesis reaction with acrylonitrile is carried out with a compound chosen from 9-decenoic acid or methyl 9-decenoate, resulting from the ethenolysis of oleic acid or methyl oleate, 10-undecenoic acid or methyl 10-undecenoate, resulting from the cracking of ricinoleic acid or methyl ricinoleate, oleic acid or methyl oleate, 9-octadecenedioic acid or methyl 9-octadecenedioate, resulting from the homometathesis or fermentation of oleic acid, erucic acid and methyl erucate, or 12-tridecenoic acid or methyl 12-tridecenoate, resulting from lesquerolic acid.
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Synthesis routes and methods II

Procedure details

The ethylenolysis of methyl oleate was used as a test to determine the activity of (PCy3)Cl2Ru(3-pentafluorophenyl-6,8-diisopropoxyinden-1-ylidene). A catalyst compound stock solution (0.1379 mM) was made by dissolving the catalyst compound in anhydrous dichloromethane. Methyl oleate (0.87 g, 1.0 mL), catalyst compound stock solution (0.906 g), dichloromethane (4.12 g), and tetradecane (0.152 g) as an internal standard were placed in a Fisher-Porter bottle equipped with a stir bar. The vessel was then filled with ethylene to 150 psig and placed in an oil bath heated to 40° C. for 3 hours. The vessel was then depressurized and 5 drops ethyl vinyl ether added to stop the reaction. A sample was analyzed by gas chromatography. The cross-metathesis reaction yielded 18.5% 1-decene and methyl-9-decenoate with 99% selectivity 1-Decene and methyl-9-decenoate yields corresponded to 4300 turnovers of decene per equivalent of ruthenium.
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4.12 g
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Name
(PCy3)Cl2Ru(3-pentafluorophenyl-6,8-diisopropoxyinden-1-ylidene)
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1 mL
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solution
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0.906 g
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0.152 g
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Yield
99%

Synthesis routes and methods III

Procedure details

Methyl oleate (20 mol) and a second-generation Grubbs' catalyst (e.g., C827, 25 ppm) are added to a Parr Reactor and degassed with argon for 1 hr. 1-Butene is added while heating to 60° C. while keeping the pressure of the reaction between about 25 to about 60 psi. The 1-butene is added using a one-way check valve to prevent backflow into the 1-butene cylinder. After 4 hrs, the pressure is released and vented into the fume hood. After allowing the reactor to cool to room temperature, a 50 ml 1M tris-hydroxymethylphosphine (THMP) solution in isopropanol (IPA) (50 mol equiv.) is added, and the reactor is degassed with argon and heated to 60° C. for 18 hrs. The reactor is then again allowed to cool to room temperature. The crude reaction product is then washed with water and brine. The washed reaction product is them dried over sodium sulfate, filtered, and distilled to provide 1-decene, 3-dodecene, 9-decenoic acid methyl ester, and 9-dodecenoic acid methyl ester.
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20 mol
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50 mol
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50 mL
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Synthesis routes and methods IV

Procedure details

A process according to claim 17 wherein methyl oleate is reacted with ethylene to produce 1-decene and methyl 9-decen-1-oate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 9-decenoate
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Citations

For This Compound
518
Citations
C Hotard, A Tekawade, MA Oehlschlaeger - Fuel, 2018 - Elsevier
… decanoate, ethyl nonanoate, methyl 9-decenoate, and methyl 5-… In the case of methyl 9-decenoate, with the double bond at … longer ignition delay than exhibited by methyl 9-decenoate. …
Number of citations: 12 www.sciencedirect.com
W Wang, S Gowdagiri, MA Oehlschlaeger - Energy & fuels, 2013 - ACS Publications
… Here, we present new shock tube ignition delay time measurements for methyl 9-decenoate and a mixture of methyl 5-decenoate and methyl 6-decenoate (see Figure 2), compounds …
Number of citations: 62 pubs.acs.org
中村孝, 豊水正道, 永元俊春 - 日本水産学会誌, 1977 - jlc.jst.go.jp
… methyl-9-decenoate. … and other hydroperoxy conjugated alde hydes as biochemically active substances13,14) Amechanism for the formation of 10-formyl methyl-9-decenoate …
Number of citations: 24 jlc.jst.go.jp
O Herbinet, WJ Pitz, CK Westbrook - Combustion and flame, 2010 - Elsevier
… Detailed chemical kinetic mechanisms were developed and used to study the oxidation of two large unsaturated esters: methyl-5-decenoate and methyl-9-decenoate. These models …
Number of citations: 449 www.sciencedirect.com
A Nickel, T Ung, G Mkrtumyan, J Uy, CW Lee… - Topics in …, 2012 - Springer
… We have shown that a dramatic increase in catalyst efficiency for production of methyl 9-decenoate (5) from methyl oleate resulted from replacing the co-reactant ethylene with an alpha …
Number of citations: 93 link.springer.com
C Thurier, C Fischmeister, C Bruneau… - … Energy & Materials, 2008 - Wiley Online Library
… ethenolysis of methyl oleate was performed efficiently in room-temperature ionic liquids with the first-generation Hoveyda ruthenium catalyst to afford 1-decene and methyl 9-decenoate, …
F Vermeire, R De Bruycker, K Van Geem… - 8th Asia-Pacific …, 2017 - biblio.ugent.be
… Some attention has been paid to the pyrolysis and oxidation of methyl crotonate and also methyl 5-decenoate and methyl 9-decenoate have been studied [2]. …
Number of citations: 3 biblio.ugent.be
JL Brakora - Ph. D. thesis, 2012 - ui.adsabs.harvard.edu
… A reduced mechanism was generated from the methyl decanoate (MD) and methyl-9-decenoate (MD9D) mechanism developed at Lawrence Livermore National Laboratory. It was …
Number of citations: 35 ui.adsabs.harvard.edu
X Meng, O Herbinet, L Coniglio, T Wang… - … Journal of Chemical …, 2017 - Wiley Online Library
… This difference cannot be reproduced by the only published model for an unsaturated ester with a close number of carbon atoms (methyl-9-decenoate). A large range of products was …
Number of citations: 3 onlinelibrary.wiley.com
P Aaltonen, B Löfgren - European polymer journal, 1997 - Elsevier
… -1-ol, 10-undecen-1-ol, methyl-9-decenoate and 10-undecenoic acid in the presence of the … Compared with 10-undecen-1-ol, methyl-9-decenoate and 10-undecenoic acid showed …
Number of citations: 89 www.sciencedirect.com

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